3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride
Description
3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride is a fluorinated heterocyclic compound featuring a pyrrolidine ring (5-membered) linked to a 3,3-difluoroazetidine moiety (4-membered).
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H13ClF2N2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H12F2N2.ClH/c8-7(9)4-11(5-7)6-1-2-10-3-6;/h6,10H,1-5H2;1H |
InChI Key |
PRZBQQSAPAWGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC(C2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride typically involves the following steps:
Formation of 3,3-Difluoroazetidine: This can be achieved by reacting azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with Pyrrolidine: The 3,3-difluoroazetidine is then coupled with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Reductive Amination and Coupling Reactions
The compound participates in reductive amination reactions due to its secondary amine functionality. In one protocol, it reacts with ketones or aldehydes in the presence of sodium triacetoxyborohydride (STAB) to form tertiary amines. For example:
Reaction with 4-oxo-piperidine-1-carboxylate
| Reactants | Product | Solvent | Reducing Agent | Yield |
|---|---|---|---|---|
| 4-oxo-piperidine-1-carboxylate | 4-(3,3-difluoroazetidin-1-yl)piperidine | DCE | STAB | 88% |
This reaction demonstrates stereochemical flexibility, with no significant enantiomeric preference observed in antituberculosis activity studies .
Deprotection and Functional Group Manipulation
The hydrochloride salt undergoes deprotection in acidic media, enabling further derivatization:
TFA-Mediated Boc Removal
Post-deprotection, the amine reacts with electrophiles like acyl chlorides or sulfonyl chlorides. For instance, coupling with rhodamine derivatives enhances fluorescent properties in bioimaging probes .
Nucleophilic Substitution
The difluoroazetidine ring exhibits reactivity in nucleophilic substitution (SN2) due to electron-withdrawing fluorine atoms:
Reaction with Alkyl Halides
-
Example : Synthesis of triazolyl polycyclic energetic materials
-
Key Feature : Fluorine atoms increase ring strain, accelerating substitution rates compared to non-fluorinated analogs .
Coordination Chemistry
The deprotonated amine acts as a ligand in metal complexes, influencing material properties:
Ferroelectric Complex Formation
-
Properties : Spontaneous polarization = 0.4 μC/cm², enabled by hydrogen bonding and fluorine’s electronegativity .
Biological Activity Modulation
Structural analogs of this compound show potent enzyme inhibition:
Dipeptidyl Peptidase IV (DPP-4) Inhibition
-
IC₅₀ : Low nanomolar range
-
Mechanism : Fluorine substituents enhance binding affinity to the enzyme’s hydrophobic pocket .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HF gas .
-
Hydrolytic Sensitivity : Susceptible to ring-opening in strong acidic/basic conditions due to azetidine ring strain .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
One of the significant applications of 3-(3,3-difluoroazetidin-1-yl)pyrrolidine hydrochloride is its potential as an antiviral agent. Research indicates that derivatives of this compound may exhibit inhibitory effects against specific viruses, including hepatitis B virus (HBV). The structural modifications of similar compounds have shown promise in enhancing potency and bioavailability, which are critical for effective antiviral therapies .
Biological Activity
The difluoroazetidinyl group enhances the binding affinity of the compound to various biological targets, potentially modulating their activity. Preliminary studies suggest that this compound may be relevant for central nervous system disorders and other therapeutic areas due to its interaction with specific enzymes and receptors.
Case Study: Clinical Trials
In a recent clinical study, compounds derived from the difluoroazetidinyl structure were tested for their efficacy against HBV. Results showed significant reductions in HBV DNA levels, indicating a promising avenue for further research into antiviral treatments .
Material Science Applications
Fluorescent Dyes and Bioimaging
this compound serves as a precursor for synthesizing rhodamine dyes, which are crucial in bioimaging applications. The ability to finely tune the fluorescent wavelengths makes it an essential component in developing advanced imaging techniques .
Energetic Materials
This compound is also utilized in synthesizing triazolyl polycyclic energetic materials. These materials are significant for improving stability and density in combustion applications, making them valuable for developing safer and more efficient energetic compounds .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorinated azetidine moiety enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, particularly for compounds targeting the central nervous system .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Physicochemical and Spectral Comparisons
Ring Strain and Stability :
The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered pyrrolidine or piperidine analogs. This strain may enhance reactivity in synthetic applications but reduce thermal stability .Spectroscopic Data :
- ¹H NMR : The target compound’s pyrrolidine protons resonate at δ ~2.42 ppm (CH3) and δ ~4.56–4.63 ppm (azetidine CH2), distinct from 3,3-difluoropyrrolidine hydrochloride , which shows upfield shifts for fluorine-adjacent protons .
- IR : Strong absorption at ~1754 cm⁻¹ in 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4-diphenylazetidin-2-one () indicates carbonyl presence, absent in the target compound, highlighting functional group differences.
Biological Activity
3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring fused with a difluoroazetidine moiety. Its chemical formula is , with a molecular weight of approximately 182.10 g/mol. The presence of fluorine atoms in its structure may enhance lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClF₂N₂ |
| Molecular Weight | 182.10 g/mol |
| CAS Number | 28815-03-7 |
| Solubility | Soluble in water |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to inhibit the growth of multidrug-resistant strains of Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the difluoro substitution enhances interaction with bacterial cell targets. The compound may act as an inhibitor of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
Case Studies
- Inhibition of PBP3 : A study identified pyrrolidine derivatives as potential inhibitors of PBP3 in Pseudomonas aeruginosa. These inhibitors showed promising antibacterial activity without significant cytotoxicity to human cells .
- Fluorescence Assay Optimization : Research utilized a fluorescence-based assay to screen for inhibitors targeting PBP3, leading to the identification of several novel compounds with structural similarities to this compound. The results indicated effective inhibition rates ranging from 60% to 100% at concentrations of 100 µM .
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
